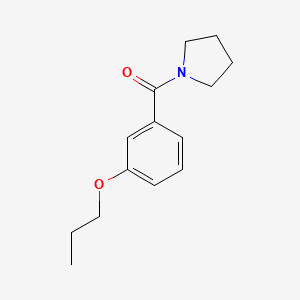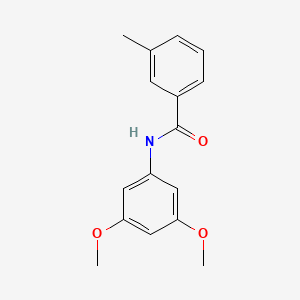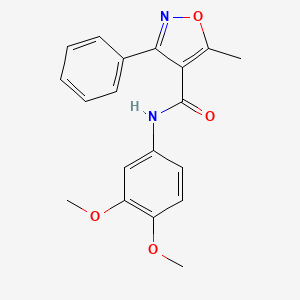![molecular formula C18H8Cl2N2O4S B5011575 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as DNTB, is a synthetic compound that belongs to the class of coumarin derivatives. DNTB has gained significant attention in scientific research due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The exact mechanism of action of 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by interfering with various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, such as topoisomerase and DNA polymerase. Moreover, this compound has been reported to bind to the ribosome, thereby inhibiting protein synthesis. Furthermore, this compound has been shown to modulate the activity of various signaling pathways, such as MAPK and NF-κB, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of microbial and viral strains by disrupting their DNA replication and protein synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, this compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby exerting anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several advantages for lab experiments, such as its synthetic accessibility, high purity, and stability. Moreover, this compound exhibits a broad spectrum of biological activities, making it a versatile compound for various research applications. However, this compound has certain limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Orientations Futures
There are several future directions for the research on 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one. One potential area of investigation is the development of this compound-based drugs for the treatment of microbial and viral infections, cancer, and inflammatory diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the synthesis of this compound analogs with improved biological activities and pharmacokinetic properties may lead to the discovery of novel therapeutic agents. Lastly, the application of this compound in various fields, such as agriculture and environmental science, should be explored to fully utilize its potential.
Méthodes De Synthèse
The synthesis of 6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves the reaction of 3-acetyl-6,8-dichloro-2H-chromen-2-one with 2-amino-4-(4-nitrophenyl)thiazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Applications De Recherche Scientifique
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound has shown promising results in inhibiting the growth of various microbial and viral strains, such as Staphylococcus aureus, Escherichia coli, and herpes simplex virus. Additionally, this compound has exhibited cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2N2O4S/c19-11-5-10-6-13(18(23)26-16(10)14(20)7-11)17-21-15(8-27-17)9-1-3-12(4-2-9)22(24)25/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUCUDHVMOIAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)

![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)

![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)